molecular formula C16H13BrN2O2S2 B3005649 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1903093-45-7

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3005649
CAS No.: 1903093-45-7
M. Wt: 409.32
InChI Key: QQVDBMQPXLVGLB-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the 2-position. The sulfonamide group is linked via a methylene bridge to a pyridine ring, which is further substituted with a thiophen-2-yl moiety at the 5-position. The synthesis likely involves coupling a sulfonyl chloride with a pyridinylmethylamine intermediate, analogous to methods described for related compounds .

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVDBMQPXLVGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-(thiophen-2-yl)pyridine, is synthesized through a series of reactions involving thiophene and pyridine precursors.

    Bromination: The pyridine derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Sulfonamide Formation: The brominated pyridine derivative is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The structure of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can be represented as follows:

Br C6H4SO2NH C(C5H4N)C4H4S\text{Br C}_6\text{H}_4\text{SO}_2\text{NH C}(\text{C}_5\text{H}_4\text{N})\text{C}_4\text{H}_4\text{S}

Medicinal Chemistry

This compound serves as a versatile building block in the development of potential therapeutic agents. Its structural components are conducive to modifications that enhance biological activity. For instance:

  • Anticancer Agents : Derivatives of this compound have shown promise in inhibiting cancer cell proliferation due to their ability to interact with specific molecular targets involved in tumor growth.

Material Science

The compound's unique electronic properties make it suitable for developing new materials. Studies have indicated its potential use in:

  • Organic Electronics : The incorporation of thiophene and pyridine moieties can lead to materials with enhanced conductivity and stability, making them ideal for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biological Studies

Research has highlighted the compound's utility in biological studies, particularly in understanding the interactions of thiophene and pyridine derivatives with biological systems. This includes:

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, providing insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with a mechanism involving apoptosis induction.

Case Study 2: Organic Electronic Devices

Research conducted by the Royal Society of Chemistry explored the use of thiophene-pyridine derivatives in organic electronic devices. The findings demonstrated that incorporating this compound into polymer matrices improved charge transport properties, leading to enhanced device performance.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the sulfonamide group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide (Compound 4, )
  • Structure : Lacks the thiophene and methylene linker present in the target compound. Instead, it has a methoxy group on the pyridine ring and a 2,4-difluorobenzenesulfonamide group.
  • Synthesis : Achieved via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine, yielding 91% .
2-Bromo-N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-yl)Thiophen-2-yl)Pyridin-3-yl)Benzenesulfonamide (Compound 32, )
  • Structure : Shares the bromobenzenesulfonamide group but lacks the methylene linker. The pyridine is directly attached to a thiophene fused with an oxoisoindolin moiety.
  • Synthesis : Synthesized via sulfonamide coupling (59% yield), demonstrating that steric bulk from the oxoisoindolin group may reduce efficiency compared to simpler analogs .
2,4-Difluoro-N-(2-Methoxy-5-(4-Methoxyquinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide (Compound 5, )
  • Structure: Features a quinoline substituent and difluorobenzenesulfonamide group.
  • Synthesis: Low yield (28%) due to challenges in coupling the boronate intermediate with the quinoline moiety .

Physicochemical and Spectroscopic Properties

  • Melting Points : Compound 29 () exhibits a high melting point (281–284°C), attributed to strong intermolecular interactions in the crystalline sulfonamide structure. The target compound’s melting point is expected to differ based on substituent flexibility .
  • NMR Signatures :
    • The target compound’s methylene linker (CH₂) would resonate near δ 4.5 ppm, similar to the isoindolin methylene in Compound 29 (δ 4.52 ppm) .
    • The sulfonamide NH proton in analogs like Compound 29 appears as a broad singlet (δ 10.84 ppm), a feature likely conserved in the target compound .

Biological Activity

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and related fields.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
  • Molecular Formula : C16_{16}H13_{13}BrN2_2O2_2S
  • Molecular Weight : 409.3 g/mol
  • CAS Number : 1903093-45-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Bromination : A precursor compound is brominated.
  • Amide Formation : The brominated product undergoes amide formation using thiophene and pyridine derivatives.

Reagents often include solvents like dichloromethane or ethanol, with catalysts such as palladium or copper complexes facilitating the reactions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of thiophene and pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

CompoundActivityMIC (μg/mL)Reference
Compound AAntistaphylococcal15.625 - 62.5
Compound BAntienterococcal62.5 - 125
2-bromo derivativeBroad-spectrum antibacterialTBDCurrent study

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The bromine atom and the heterocyclic rings (thiophene and pyridine) may form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to disruption in metabolic pathways essential for microbial survival .

Study on Antimicrobial Activity

A study focused on a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives demonstrated that certain modifications could enhance antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings suggested that structural variations significantly impact the potency of these compounds .

Research on Biofilm Inhibition

Another research highlighted the effectiveness of similar compounds in inhibiting biofilm formation in Staphylococcus aureus. The study reported minimum biofilm inhibitory concentrations (MBICs) significantly lower than those for standard antibiotics, indicating the potential for these compounds in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:
  • Step 1 : Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80–100°C in THF/H₂O) to ensure cross-coupling efficiency .
  • Step 2 : Sulfonamide formation via reaction of 2-bromobenzenesulfonyl chloride with the aminomethylpyridine intermediate. Amino-protecting groups (e.g., MEM groups) may be used to prevent side reactions .
  • Optimization : Monitor reaction progress with TLC or LC-MS, and purify intermediates via column chromatography (silica gel, gradient elution).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Use slow evaporation in solvents like DCM/hexane to grow high-quality crystals.
  • Data Collection : Collect diffraction data at low temperature (e.g., 113 K) to minimize thermal motion artifacts .
  • Refinement : Use SHELXL for structure refinement, analyzing bond lengths (e.g., C–Br: ~1.89 Å) and angles (e.g., C–S–O: ~106–112°) to validate geometry .

Advanced Research Questions

Q. How do conformational variations in the benzenesulfonamide moiety impact biological activity?

  • Methodological Answer : Conformational analysis via SCXRD and DFT calculations reveals:
  • Torsion Angles : The sulfonamide group (N–S–O) often adopts a staggered conformation (torsion angles: ~60°–120°) to minimize steric clashes .
  • Biological Relevance : Planar conformations enhance binding to target proteins (e.g., kinases) by aligning hydrogen-bond donors/acceptors. Use Mercury software to analyze packing interactions and correlate with activity assays .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond angles or disorder modeling can arise from:
  • Thermal Motion : Use anisotropic displacement parameters (ADPs) during refinement in SHELXL to account for atomic vibrations .
  • Disordered Solvents : Apply SQUEEZE (PLATON) to model diffuse electron density from solvent molecules .
  • Validation Tools : Cross-check with CCDC validation tools to ensure geometric parameters align with similar sulfonamide structures .

Q. How can intermolecular interactions in the crystal lattice inform drug design?

  • Methodological Answer : Analyze non-covalent interactions using Hirshfeld surfaces (CrystalExplorer):
  • Hydrogen Bonds : N–H···O and C–H···π interactions (2.5–3.0 Å) stabilize the lattice .
  • π-Stacking : Thiophene-pyridine face-to-face interactions (3.4–3.8 Å) may mimic protein-binding motifs.
  • Design Implications : Enhance solubility by modifying substituents (e.g., adding polar groups) while preserving critical interactions .

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